![molecular formula C19H22N2O B3152429 (4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone CAS No. 736127-06-3](/img/structure/B3152429.png)
(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone
Overview
Description
The compound “(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone” is a complex organic molecule. It contains an aminomethyl group attached to a 3-methylphenyl group, and a tetrahydro-1H-benzo[b]azepin-1-yl group attached to a methanone group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . The tetrahydro-1H-benzo[b]azepin-1-yl group is a seven-membered ring with one nitrogen atom, and the 3-methylphenyl group is a benzene ring with a methyl group at the 3-position .Scientific Research Applications
Anti-Cancer Activity
This compound has shown promise as an anti-cancer agent. In a study by Feng et al., a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed and synthesized. These compounds exhibited moderate to excellent antiproliferative activity against cancer cell lines, including Hela, A549, HepG2, and MCF-7. Notably, compound 4c, bearing a sulfonyl group, demonstrated the best activity with IC50 values of 13.71, 9.42, 15.06, and 14.77 μM . The introduction of sulfonyl groups appears to enhance the antiproliferative effects of this compound.
c-Met Kinase Inhibition
Molecular docking studies revealed that these synthesized compounds interact with the active site of c-Met kinase, a protein involved in cell signaling pathways. The binding orientations of the compounds were evaluated, providing insights into their potential as c-Met inhibitors .
Antiparasitic Properties
While the primary focus has been on cancer research, paullone-derived compounds (including this one) have also demonstrated antiparasitic properties. Recent studies highlight their potential in combating parasitic infections .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[4-(aminomethyl)-3-methylphenyl]-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-12-16(9-10-17(14)13-20)19(22)21-11-5-4-7-15-6-2-3-8-18(15)21/h2-3,6,8-10,12H,4-5,7,11,13,20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCOMCAQFPNEHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201130848 | |
Record name | [4-(Aminomethyl)-3-methylphenyl](2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201130848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
736127-06-3 | |
Record name | [4-(Aminomethyl)-3-methylphenyl](2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=736127-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Aminomethyl)-3-methylphenyl](2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201130848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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